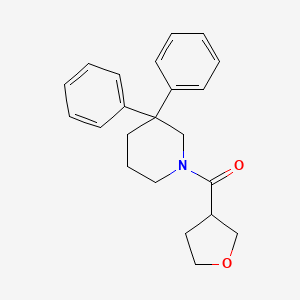

![molecular formula C20H29N7O B5552187 4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives, including those with triazine and morpholine components, are of significant interest due to their varied biological activities and applications in medicinal chemistry. These compounds are often explored for their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these compounds typically involves multiple steps, including cyclization, nitrosation, and reactions with secondary amines.

Synthesis Analysis

The synthesis of quinazoline derivatives can involve the reactions of anthranilonitrile with sodium hydride in dimethyl sulphoxide to yield various aminoquinazolines, which upon nitrosation form unstable diazonium salts. These salts can cyclize to form quinazolino benzotriazines, which undergo ring opening in the presence of secondary amines to form the desired compounds (Gescher, Stevens, & Turnbull, 1977).

Molecular Structure Analysis

The structural elucidation of quinazoline derivatives often involves spectroscopic techniques such as NMR spectroscopy, including 2D NOESY experiments, to confirm the configurations of the synthesized compounds (Dolzhenko, Dolzhenko, & Chui, 2008).

Chemical Reactions and Properties

Quinazoline derivatives exhibit a range of chemical reactions, including nitrosation, cyclization, and reactions with amines. The reactivity of these compounds towards nucleophilic and non-nucleophilic bases has been explored, showing that they can undergo substitution, elimination, or isomerization under different conditions (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Physical Properties Analysis

The physical properties of quinazoline derivatives, including their solubility, melting points, and crystalline structures, can be determined through various analytical techniques. X-ray diffraction is commonly used to determine the crystal structure of these compounds (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound is structurally related to quinazolinone and triazine derivatives, which have been extensively studied for their synthetic applications and reactivity. For instance, studies on triazines and quinazolinones have explored their synthesis through reactions involving various secondary amines, including morpholine, demonstrating the potential to generate a wide array of derivatives with potential biological activities (Gescher et al., 1977; Grytsak et al., 2021). These synthetic approaches offer a route to novel compounds that could be further explored for various scientific applications.

Antimicrobial and Anticancer Potential

The structural motifs present in the compound have been linked to antimicrobial and anticancer activities. For example, novel quinazoline derivatives have shown promise in antimicrobial studies, suggesting that modifications of the quinazolinone core, similar to the compound , could yield potent antimicrobial agents (El-hashash et al., 2011; Bektaş et al., 2010). Similarly, compounds incorporating elements of triazine and quinazoline have exhibited cytotoxic effects on cancer cell lines, indicating their potential application in cancer research (Ovádeková et al., 2005).

Advanced Materials and Chemical Synthesis

Research on the compound's related chemical structures has also contributed to the development of materials and methods in chemical synthesis. For instance, reactions involving trialkylamines and cyclothiatriazine have highlighted novel routes to regiospecific substitution, which could be relevant for the design of new materials or catalysts (Ramakrishna et al., 1999). Additionally, the synthesis of N-H imines from azidocarboxylic acids, involving catalysis and light irradiation, presents innovative approaches to chemical synthesis that could be applicable to derivatives of the compound in focus (Jo et al., 2021).

Propriétés

IUPAC Name |

4,6,8-trimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O/c1-14-10-15(2)18-17(11-14)16(3)23-20(24-18)25-19-21-12-27(13-22-19)5-4-26-6-8-28-9-7-26/h10-11H,4-9,12-13H2,1-3H3,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHDKZAJXPRCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-trimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)

![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)